S-Metolachlor
Overview
Description
S-metolachlor is an organic compound widely used as an herbicide. It is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. This compound is highly effective against grasses and broadleaf weeds, making it a popular choice for weed control in crops such as corn, soybean, peanuts, sorghum, and cotton .
Mechanism of Action
Target of Action
S-Metolachlor, a member of the chloroacetamide chemical family, primarily targets the formation of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in the growth and development of plants, particularly in the synthesis of lipids and proteins. By inhibiting VLCFA formation, this compound disrupts these essential processes .
Mode of Action
This compound acts by inhibiting the elongases and the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . This inhibition disrupts the normal growth of seedling shoots, making this compound effective when applied before germination . It also inhibits both cell division and enlargement by inhibiting lipid biosynthesis .
Pharmacokinetics
It is known that this compound is rapidly metabolized in plants, with the half-lives in maize seedlings and soil being 485-668 days and 1281-1481 days, respectively .
Result of Action
The primary result of this compound’s action is the inhibition of growth in seedling shoots, leading to effective control of grasses and some broadleaf weeds . In terms of its impact on human health, there is no clear link between this compound exposure and incidence of cancer in humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its dissipation rate and final residue in the environment can vary depending on the specific conditions . Therefore, the use of this compound according to the recommended dosages in maize could be considered safe .
Biochemical Analysis
Biochemical Properties
S-Metolachlor interacts with various enzymes and proteins in the biochemical reactions. For instance, it has been found to interact with glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s). The GST activities were found to be greater in resistant waterhemp compared to sensitive populations . On the other hand, P450s in microsomal extracts formed O-demethylated this compound .
Cellular Effects
This compound influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The exact nature of these effects is complex and depends on the specific cellular context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found that this compound metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found that this compound metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert .
Preparation Methods
S-metolachlor is synthesized from 2-ethyl-6-methylaniline via condensation with methoxy acetone. The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine. This secondary amine is then acetylated with chloroacetyl chloride . Industrial production methods involve reacting methanol with ®-epoxypropane to obtain ®-1-methoxyl-2-propanol, which is then reacted with sulfonyl chloride to obtain a compound that reacts with 2-methyl-6-ethyl aniline to produce S-(-)-N-(R-methyl-2’-hydroxyethyl)-2-methyl-6-ethyl aniline. This compound is then reacted with chloroacetyl chloride to obtain this compound .
Chemical Reactions Analysis
S-metolachlor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). Major products formed from these reactions include O-demethylated this compound and O-demethylated this compound-glutathione conjugates .
Scientific Research Applications
S-metolachlor has numerous scientific research applications. In chemistry, it is used to study herbicide resistance mechanisms and metabolic pathways in plants. In biology, it is used to investigate the detoxification processes in various plant species. In medicine, it is studied for its potential effects on human health and its environmental impact. In industry, this compound is used for weed control in agriculture, contributing to increased crop yields and reduced competition from weeds .
Comparison with Similar Compounds
S-metolachlor is similar to other chloroacetamide herbicides, such as metolachlor, acetochlor, and alachlor. this compound stands out due to its higher herbicidal activity and lower application rates compared to its racemic mixture, metolachlor. The S-isomer provides the majority of the herbicidal activity, making this compound more efficient and environmentally friendly .
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032431 | |
Record name | S-Metolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87392-12-9 | |
Record name | S-Metolachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87392-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Metolachlor [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Metolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-METOLACHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4NMK7I6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the primary target of S-metolachlor and how does it affect plant growth?
A: this compound inhibits very-long-chain fatty acid elongase (VLCFAE), an enzyme crucial for the biosynthesis of very-long-chain fatty acids. [] These fatty acids are essential components of plant cell membranes. By disrupting VLCFA synthesis, this compound hinders cell division and elongation, ultimately leading to the death of susceptible plants.
Q2: How does this compound's mode of action compare to metolachlor?
A: this compound is the S-enantiomer of metolachlor, which is a racemic mixture of the S- and R-enantiomers. The S-enantiomer is significantly more active than the R-enantiomer in inhibiting VLCFAE. [, ] This means this compound is more potent and effective at lower application rates compared to metolachlor.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H22ClNO2, and its molecular weight is 283.8 g/mol.
Q4: How does this compound's performance vary across different environmental conditions?
A: Several studies have shown that this compound degradation in soil is influenced by factors like temperature, moisture, and organic matter content. [, , ] Higher temperatures and moisture levels generally accelerate its degradation, while increased organic matter content tends to enhance its adsorption and persistence.
Q5: How does this compound behave in different soil types?
A: this compound degrades more rapidly in mineral soils with low organic matter content compared to organic soils with higher organic matter content. [] The limited adsorption capacity of mineral soils leads to faster dissipation.
Q6: Does the pH of the soil affect this compound degradation?
A: Research indicates that both acidic and basic pH conditions can accelerate this compound degradation. []
Q7: What is the typical efficacy of this compound against common weeds?
A: this compound is effective in controlling a variety of weeds, including redroot pigweed, common lambsquarters, green foxtail, yellow nutsedge, and common purslane. [, , , ] Its efficacy varies depending on weed species, application rate, timing, and environmental conditions.
Q8: Has resistance to this compound been reported?
A: Yes, this compound resistance has been reported in some weed species, including Palmer amaranth and waterhemp. [, ]
Q9: What are the potential mechanisms of this compound resistance in weeds?
A: Research suggests that resistance to this compound in waterhemp is primarily conferred by rapid metabolic detoxification. [] This detoxification likely involves enhanced activity of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), leading to the breakdown of the herbicide.
Q10: Has cross-resistance to other VLCFA-inhibiting herbicides been observed in this compound-resistant weeds?
A: While full cross-resistance is not always observed, studies have shown that this compound-resistant Palmer amaranth accessions exhibit reduced sensitivity to other VLCFA-inhibiting herbicides, such as acetochlor, dimethenamid-P, and pyroxasulfone. [] This suggests the potential for cross-resistance development.
Q11: What are the potential environmental impacts of this compound?
A: The extensive use of this compound has raised concerns about its environmental fate, particularly its impact on soil microbial communities. [] Studies have shown that this compound can affect the activity of soil enzymes and alter the composition of microbial populations.
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